An In-depth Technical Guide to the Synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
An In-depth Technical Guide to the Synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, a versatile pyrazole derivative with applications in pharmaceutical and agrochemical research.[1][2] The document details the core synthetic methodology, experimental protocols, and relevant quantitative data to support research and development efforts.
Introduction
5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, with the empirical formula C₁₄H₁₉N₃, is a heterocyclic amine featuring a pyrazole core substituted with a tert-butyl group and a p-tolyl group.[1] This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[1][2] Its structural features, particularly the bulky tert-butyl group, can enhance the solubility and stability of derivative compounds.[1]
Table 1: Physicochemical Properties of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
| Property | Value |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol [1] |
| CAS Number | 285984-25-0[1] |
| Appearance | Off-white crystals[2] |
| Melting Point | 114-122 °C[1][2] |
| Synonyms | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine[1] |
Core Synthesis Pathway
The most prevalent and efficient method for the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is the cyclocondensation reaction between a substituted hydrazine, specifically p-tolylhydrazine, and a β-ketonitrile, pivaloylacetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile). This reaction is a classic example of pyrazole synthesis, which typically proceeds via a one-pot, two-step mechanism involving condensation followed by cyclization.[1]
The general synthesis is depicted in the following workflow:
Caption: General workflow for the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, adapted from established methods for analogous pyrazole syntheses.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the target compound.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)
-
Ethanol
-
Sodium hydroxide (or another suitable base)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of p-Tolylhydrazine Free Base: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in water. Add a stoichiometric equivalent of a base, such as a 2M sodium hydroxide solution, and stir until the free base separates, typically as an oil or solid. Extract the p-tolylhydrazine free base with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Cyclocondensation Reaction: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the freshly prepared p-tolylhydrazine and one molar equivalent of pivaloylacetonitrile. Add ethanol as the solvent.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: The crude 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure product as off-white crystals.[2]
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine.
Table 2: Summary of Reaction Parameters and Expected Yield
| Parameter | Value/Range |
| Reactant Molar Ratio | 1:1 (p-tolylhydrazine : pivaloylacetonitrile) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 16 hours |
| Expected Yield | 80 - 95% (based on analogous reactions) |
Characterization Data
The structural confirmation of the synthesized 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine is typically achieved through spectroscopic methods.
Table 3: Spectroscopic Data for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the p-tolyl methyl protons (singlet, ~2.4 ppm), the pyrazole C-H proton (singlet), and the aromatic protons of the p-tolyl group (two doublets). The amine protons will appear as a broad singlet. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the p-tolyl group, and the carbons of the pyrazole and p-tolyl rings. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (229.32 g/mol ). |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression from starting materials to the final purified product.
Caption: Logical flow diagram of the synthesis process.
Conclusion
This technical guide outlines a robust and reproducible pathway for the synthesis of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine. The detailed protocol and compiled data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the efficient production of this important chemical intermediate.
